(4S)-4-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid
Description
Properties
IUPAC Name |
(4S)-5,5,5-trifluoro-4-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO4/c14-13(15,16)10(6-7-11(18)19)17-12(20)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,20)(H,18,19)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRWZNXUNKVNMS-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biochemical Research
(4S)-4-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid serves as a versatile scaffold in the synthesis of various bioactive molecules. Its unique structure allows it to interact with biological systems effectively, making it suitable for:
- Peptide Synthesis : It can be utilized in the synthesis of peptide-based drugs due to its amino acid-like structure.
- Enzyme Inhibition Studies : The compound's ability to mimic natural substrates makes it useful in studying enzyme kinetics and inhibition mechanisms.
Pharmaceutical Development
The compound has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Agents : Research indicates that modifications of this compound could lead to novel anti-inflammatory drugs by targeting specific pathways involved in inflammation.
Case Study 1: Antimicrobial Activity
A study explored the synthesis of derivatives of (4S)-4-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid and their efficacy against bacterial strains. The results demonstrated significant antimicrobial activity, particularly against resistant strains of Staphylococcus aureus. The structure-activity relationship (SAR) analysis revealed that the trifluoromethyl group plays a crucial role in enhancing the antibacterial potency .
Case Study 2: Peptide Synthesis
Another investigation focused on using this compound as a building block for peptide synthesis. Researchers successfully incorporated it into peptide chains that exhibited increased stability and bioactivity compared to traditional amino acids. This approach has implications for developing more effective peptide therapeutics that can withstand enzymatic degradation in vivo .
Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Biochemical Research | Peptide synthesis, enzyme inhibition studies | Effective scaffold for bioactive molecule synthesis |
| Pharmaceutical Development | Antimicrobial agents, anti-inflammatory drugs | Potential for novel drug development |
Comparison with Similar Compounds
Key Characteristics :
- Molecular Weight : 313.25 g/mol.
- Functional Groups : Carboxylic acid, Cbz-protected amine, and trifluoromethyl group.
Comparison with Structurally Similar Compounds
4-Amino-5,5,5-trifluoropentanoic Acid (CAS 70961-08-9)
Molecular Formula: C₅H₈F₃NO₂. Key Differences:
- Lack of Cbz Protection : The absence of the benzyloxycarbonyl group reduces steric hindrance and alters solubility (higher polarity).
- Applications: Used in fluorinated amino acid research, particularly in studying metabolic pathways involving fluorine substitution .
| Property | Target Compound | 4-Amino-5,5,5-trifluoropentanoic Acid |
|---|---|---|
| Molecular Weight | 313.25 g/mol | 195.12 g/mol |
| CCS ([M+H]+) | 174.1 Ų | Not reported |
| Solubility (Predicted) | Lower (lipophilic) | Higher (hydrophilic) |
4-({[(tert-Butoxy)carbonyl]amino}methyl)-5,5,5-trifluoropentanoic Acid (CAS 1258640-12-8)
Molecular Formula: C₁₁H₁₈F₃NO₄. Key Differences:
- Protecting Group : Uses tert-butoxycarbonyl (Boc) instead of Cbz. Boc is more acid-labile, making it preferable for solid-phase peptide synthesis.
- Position of Amine: The amino group is on a methylene branch rather than the main carbon chain, altering conformational flexibility.
- Applications : Likely used in peptide elongation where Boc deprotection under mild acidic conditions is required .
| Property | Target Compound | Boc-Protected Analog |
|---|---|---|
| Protecting Group Stability | Stable to acid | Labile to acid |
| Molecular Weight | 313.25 g/mol | 285.26 g/mol |
(S)-2-((tert-Butoxycarbonyl)amino)-5-(4-(trifluoromethyl)phenyl)pent-4-enoic Acid
Molecular Formula: C₁₇H₂₀F₃NO₄. Key Differences:
- Unsaturation: The pent-4-enoic acid backbone introduces rigidity compared to the fully saturated target compound.
- Applications : Designed for kinase inhibition studies, leveraging the trifluoromethylphenyl moiety for hydrophobic binding .
Physicochemical and Functional Insights
- Trifluoromethyl Impact : The -CF₃ group in all analogs enhances metabolic stability and electronegativity, but its position (terminal vs. branched) alters steric effects .
- Protecting Group Dynamics: Cbz: Provides UV detection compatibility but requires hydrogenolysis for removal. Boc/Fmoc: Preferred in modern peptide synthesis due to orthogonal deprotection strategies .
Preparation Methods
Key Steps and Conditions:
Preparation of racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride : Heating the precursor with 6 N HCl at 100 °C for 4 hours, followed by purification via acetonitrile washing, yields the crude hydrochloride salt (~88.8% yield).
Dynamic kinetic resolution : The racemate is treated with a chiral Ni(II) complex ligand in degassed methanol with potassium carbonate at 50 °C for 2.5 hours. The reaction is cooled gradually to 0 °C to precipitate the diastereomeric Ni(II) complex.
Disassembly and isolation : Acidic hydrolysis of the Ni(II) complex in 1,2-dimethoxyethane with 3 N HCl at 50 °C for 3 hours releases the amino acid. Ligands are recovered by filtration and subsequent treatments. The free amino acid is then purified and can be derivatized.
Cbz protection : The amino acid is protected with benzyloxycarbonyl chloride (Cbz-Cl) under standard conditions to afford (4S)-4-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid.
Outcomes:
- This method allows for a practical scale-up (~20 g) with excellent chemical yields and diastereoselectivity.
- The chiral ligand used in the Ni(II) complex can be recycled, enhancing the process sustainability.
- The dynamic kinetic resolution is operationally convenient and preferred for larger scale synthesis over direct alkylation.
Alkylation of Chiral Ni(II) Complexes
An alternative method involves alkylation of chiral Ni(II) complexes of glycine derivatives with trifluoromethyl-containing alkyl halides.
Key Details:
Reaction conditions : Alkylation is performed in N,N-dimethylformamide (DMF) with sodium hydroxide as the base and 1,1,1-trifluoro-3-iodopropane as the alkylating agent.
Challenges : Initial attempts using homogeneous bases like sodium methoxide or powdered NaOH resulted in decomposition of the alkylating reagent due to elimination reactions forming trifluoropropene. Commercial-grade DMF also led to increased oxidation byproducts.
Optimized conditions : Using NaOH beads and rigorously dry, deoxygenated DMF improved yields and diastereoselectivity on a 1 g scale, isolating the major diastereomer with 98.4% yield and 84.0% diastereomeric excess.
Scale-up issues : Larger scale reactions suffered from poor homogenization, increased reagent decomposition, and handling difficulties, leading to lower yields and stereochemical purity.
Comparative Data Table of Preparation Methods
| Parameter | Dynamic Kinetic Resolution (DKR) | Alkylation of Ni(II) Complex |
|---|---|---|
| Scale | ~20 g scale | ~1 g scale practical; scale-up problematic |
| Solvent | Methanol (degassed) | DMF (dry, deoxygenated) |
| Base | Potassium carbonate | Sodium hydroxide (NaOH beads preferred) |
| Alkylating agent | Not applicable (resolution of racemate) | 1,1,1-Trifluoro-3-iodopropane |
| Yield (major diastereomer) | Excellent; high chemical yield | 98.4% on small scale |
| Diastereoselectivity | Excellent; high enantiomeric excess | 84.0% de on small scale |
| Ligand recovery | Yes, chiral ligand recycled | Not reported |
| Operational convenience | High; suitable for scale-up | Moderate; scale-up issues |
| Byproduct formation | Minimal | Oxidation products and elimination byproducts |
Additional Notes on Protection Step
The benzyloxycarbonyl (Cbz) protecting group is introduced typically via reaction of the free amino acid with benzyloxycarbonyl chloride under mild basic conditions (e.g., aqueous sodium carbonate or triethylamine in organic solvent). This step is well-established and yields the protected amino acid suitable for further synthetic applications.
Summary of Research Findings
The dynamic kinetic resolution method is the most practical and scalable approach for preparing (4S)-4-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid with high yield and stereoselectivity.
The alkylation approach , while effective on a small scale, faces challenges in scale-up due to reagent instability and reaction mixture handling.
Careful control of reaction conditions, especially solvent dryness and oxygen exclusion, is critical to minimize side reactions and maximize yield.
The recovery and reuse of chiral ligands in the DKR method enhance the economic and environmental profile of the synthesis.
Q & A
Q. How can this compound serve as a building block in peptide mimetics targeting protease enzymes?
- Methodological Answer : The Cbz-protected amino acid is incorporated into pseudopeptides via solid-phase synthesis. For example, replacing natural amino acids in substrate analogs (e.g., thrombin inhibitors) enhances resistance to enzymatic degradation. Activity is validated via fluorescence-based protease assays .
Q. What in silico tools predict the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) profile?
- Methodological Answer : Use SwissADME for solubility/logP predictions and ProTox-II for toxicity endpoints. The trifluoromethyl group increases metabolic stability (CYP450 resistance) but may elevate hepatotoxicity risk, requiring in vitro hepatocyte assays .
Tables
| Analog Comparison |
|---|
| Compound |
| (4S)-Cbz-5,5,5-trifluoropentanoic acid |
| (R)-3-Cbz-4-(phenylthio)butanoic acid |
| 4-(3,5-Difluorophenyl) analog |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
